molecular formula C18H19N3O4S B4045249 1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4045249
M. Wt: 373.4 g/mol
InChI Key: ZMBSHGOYTONAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dimethoxyphenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is 373.10962727 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-HIV Activity : A study by Novikov et al. (2004) focused on the synthesis of derivatives of pyrimidin-4(3H)-one, demonstrating virus-inhibiting properties against HIV-1, showcasing the potential of pyrimidine derivatives in antiviral research (Novikov, Ozerov, Sim, & Buckheit, 2004).
  • Photophysical Characteristics of Copper(I) Complexes : Research by Papazoglou et al. (2013) on copper(I) complexes with heterocyclic thioamides highlighted their luminescent properties, suggesting applications in materials science for photophysical studies (Papazoglou et al., 2013).
  • CLK1 and DYRK1A Kinase Inhibition : The crystal structure of a compound similar to the one of interest was analyzed for its inhibitory potential against CLK1 and DYRK1A kinases, indicating the compound's relevance in therapeutic research targeting these kinases (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).

Chemical Synthesis and Characterization

  • Heterocyclic Compound Synthesis : A study by Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds, demonstrating the chemical versatility of pyrimidine derivatives in producing complex heterocycles (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
  • Antioxidant Activity : Chaban et al. (2013) synthesized novel thiazolo[4,5-b]pyridines and evaluated their antioxidant activity, showcasing the potential of pyrimidine-based compounds in antioxidant applications (Chaban, Ogurtsov, Chaban, Klenina, & Komarytsia, 2013).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-7-11(2)20-18(19-10)26-15-9-16(22)21(17(15)23)12-5-6-13(24-3)14(8-12)25-4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBSHGOYTONAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 3
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1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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